Home > Products > Screening Compounds P131739 > Rivoglitazone hydrochloride
Rivoglitazone hydrochloride - 299176-11-7

Rivoglitazone hydrochloride

Catalog Number: EVT-281064
CAS Number: 299176-11-7
Molecular Formula: C20H20ClN3O4S
Molecular Weight: 433.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rivoglitazone, also known as CI-1037; CS-011; DE-101; R-119702; Rivo, is a peroxisome proliferator-activated receptor γ agonist (PARPγ agonist) potentially for the treatment of type 2 diabetes. Rivoglitazone has been shown, through small clinical studies, to decrease hemoglobin A(1c) (A1C) by 0.11-1.1% when compared with placebo and may provide greater A1C reduction than pioglitazone. Rivoglitazone reduces hyperglycemia, hyperinsulinemia, and hypertriglyceridemia by acting as an agonist of PPAR-γ. Rivoglitazone is the most potent PPAR-γ agonist.
Source and Classification

Rivoglitazone hydrochloride was synthesized at Sankyo Co., Ltd. in Tokyo, Japan, and is classified as a thiazolidinedione derivative. Thiazolidinediones are recognized for their role in enhancing insulin sensitivity and are utilized in the treatment of type 2 diabetes. Rivoglitazone is noted for its improved selectivity for PPARγ compared to other members of its class, such as pioglitazone and rosiglitazone, which may contribute to its favorable safety profile and efficacy in glycemic control .

Synthesis Analysis

The synthesis of rivoglitazone hydrochloride involves several key steps that utilize established synthetic methodologies common in the preparation of thiazolidinediones. The process typically includes:

  1. Formation of Thiazolidinedione Core: This is achieved through the reaction of ethyl chloroacetate with thiourea or related compounds, which subsequently undergo nucleophilic substitution reactions to form the thiazolidinedione structure.
  2. Coupling Reactions: The thiazolidinedione core is then coupled with various aromatic aldehydes to introduce substituents that enhance biological activity.
  3. Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form to improve solubility and stability for pharmaceutical applications.

Specific parameters such as temperature, reaction time, and solvent choice are critical during these steps to optimize yield and purity .

Molecular Structure Analysis

Rivoglitazone hydrochloride features a complex molecular structure characterized by:

  • Molecular Formula: C19_{19}H22_{22}ClN3_{3}O3_{3}S
  • Molecular Weight: Approximately 397.90 g/mol
  • Functional Groups: The structure includes a thiazolidinedione ring, an ethoxy group, and a pyridine moiety, which contribute to its pharmacological properties.

The three-dimensional conformation of rivoglitazone allows it to effectively bind to PPARγ, facilitating its action as an agonist. Spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly employed to confirm the structure .

Chemical Reactions Analysis

Rivoglitazone hydrochloride participates in several chemical reactions relevant to its synthesis and functionality:

  1. Nucleophilic Substitution: Key reactions involve nucleophilic attacks by thiourea derivatives on electrophilic centers in chloroacetate derivatives.
  2. Condensation Reactions: The formation of the thiazolidinedione core often requires condensation reactions under acidic or basic conditions.
  3. Hydrogenation: In some synthetic routes, hydrogenation may be applied to reduce double bonds or modify functional groups.

These reactions require careful control of conditions such as temperature, pH, and catalyst presence to ensure high yields and minimize by-products .

Mechanism of Action

Rivoglitazone exerts its antidiabetic effects primarily through activation of PPARγ, a nuclear receptor that regulates gene expression involved in glucose metabolism and adipocyte differentiation. Upon binding:

  • Transcriptional Activation: Rivoglitazone promotes the transcription of genes that enhance insulin sensitivity, leading to improved glucose uptake in peripheral tissues.
  • Anti-inflammatory Effects: It also exhibits anti-inflammatory properties that may contribute to reducing insulin resistance.
  • Lipid Metabolism Modulation: Rivoglitazone influences lipid metabolism by improving adiponectin levels and reducing triglycerides.

Studies indicate that rivoglitazone demonstrates significantly higher selectivity for PPARγ compared to other thiazolidinediones, which may result in fewer side effects .

Physical and Chemical Properties Analysis

Rivoglitazone hydrochloride possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data is often determined during formulation development.

These properties are essential for formulating effective pharmaceutical products .

Applications

The primary application of rivoglitazone hydrochloride lies in its use as an antidiabetic medication. Clinical studies have demonstrated its effectiveness in lowering glycosylated hemoglobin (HbA1c) levels in patients with type 2 diabetes. Its potential applications extend beyond diabetes management:

  • Cardiovascular Health: By improving lipid profiles and reducing inflammation, rivoglitazone may have beneficial effects on cardiovascular health.
  • Research Applications: Rivoglitazone serves as a valuable tool in research settings for studying metabolic disorders and PPARγ-related pathways.

Given its selective action and favorable pharmacokinetic profile, rivoglitazone hydrochloride represents a promising alternative within the thiazolidinedione class for managing type 2 diabetes .

Historical Development and Pharmacological Classification of Rivoglitazone Hydrochloride

Evolution of Thiazolidinediones (TZDs) in Diabetes Therapeutics

The development of thiazolidinediones (TZDs) represents a paradigm shift in addressing insulin resistance as the core pathophysiological mechanism in type 2 diabetes mellitus (T2DM). First-generation TZAs emerged in the 1990s with troglitazone as the pioneer PPARγ agonist, introduced in 1997 as the first clinically approved insulin sensitizer [2]. Despite its efficacy in glycemic control, troglitazone was withdrawn due to idiosyncratic hepatotoxicity, highlighting the critical need for improved safety profiles in subsequent compounds [1]. This withdrawal catalyzed the development of second-generation agents rosiglitazone (approved 1999) and pioglitazone (approved 2000), which retained the core TZD heterocycle while incorporating distinct hydrophobic aromatic tails to optimize PPARγ binding affinity and reduce off-target effects [4] [5].

Pharmacologically, TZDs exert their effects through insulin resistance amelioration via PPARγ activation in adipose tissue, muscle, and liver. This activation induces transcriptional regulation of genes involved in glucose homeostasis and lipid metabolism, resulting in reduced hepatic glucose output, enhanced peripheral glucose uptake, and improved pancreatic β-cell function [1] [4]. Unlike insulin secretagogues or metformin, TZDs uniquely target the underlying insulin resistance characteristic of T2DM, providing durable glycemic control as evidenced by HbA1c reductions of 0.5–1.9% in monotherapy trials [1]. The clinical evolution of TZDs is characterized by increasing receptor specificity: while pioglitazone demonstrates dual PPARγ/α agonism (explaining its triglyceride-lowering effects), rosiglitazone functions as a more selective PPARγ agonist [5] [9].

Table 1: Generational Evolution of Thiazolidinedione Therapeutics

GenerationRepresentative AgentsKey Structural FeaturesPrimary PPAR ActivityClinical Introduction
FirstTroglitazoneChromane vitamin E moiety fused to TZD ringPan-PPAR (γ > α/δ)1997 (Withdrawn 2000)
SecondRosiglitazonePyridyl ethyl benzene tail with TZD headSelective PPARγ1999
PioglitazoneEthyl pyridyl ethoxy benzyl tail with TZD headDual PPARγ/α2000
ThirdRivoglitazoneMethoxybenzimidazole scaffold with hydroxylamine headHigh-affinity PPARγInvestigational

Rational Design and Discovery of Rivoglitazone as a PPARγ Agonist

Rivoglitazone hydrochloride emerged from systematic structure-activity relationship (SAR) studies addressing limitations of classical TZDs, particularly weight gain, fluid retention, and potential cardiovascular risks. Daiichi Sankyo researchers employed a bioisosteric replacement strategy targeting the TZD ring, which was implicated in both therapeutic effects and safety concerns [3] [6]. Computational modeling revealed that the TZD ring's acidic head (pKa ~6.8) engages in critical hydrogen bonding with PPARγ's Ser289, His323, Tyr473, and His449 residues within the ligand-binding domain (LBD) [6] [7]. By replacing the TZD heterocycle with a hydroxylamine bioisostere, medicinal chemists maintained these essential polar interactions while altering the molecule's electronic distribution and metabolic stability [6].

Rational design leveraged molecular docking studies against PPARγ (PDB: 5U5L) to optimize the hydrophobic tail and spacer elements. Rivoglitazone incorporates a methoxybenzimidazole trunk connected via a methyleneoxy linker to a lipophilic tail containing substituted phenyl rings [3] [6]. This architecture positions the molecule optimally within the Y-shaped PPARγ LBD pocket: the benzimidazole core occupies the hydrophobic arm, while the hydroxylamine head forms a stable three-point hydrogen bonding network with the AF2 helix (activation function-2), crucial for coactivator recruitment [6].

In vitro validation demonstrated rivoglitazone's high binding affinity, with an IC50 of 5.974 μM in time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assays against recombinant human PPARγ-LBD [6]. Transactivation assays further confirmed its potent agonistic activity, with dose-dependent PPARγ activation exceeding that of early TZD analogs in engineered reporter cell lines [6].

Table 2: In Vitro Pharmacological Profile of Rivoglitazone and Reference Compounds

CompoundPPARγ Binding IC50 (μM)Transactivation EC50 (μM)Glucose Uptake StimulationStructural Features
Rivoglitazone5.9740.42>2-fold increase at 10μMHydroxylamine head, methoxybenzimidazole trunk
Pioglitazone0.550.32>2.5-fold increase at 10μMTZD head, pyridyl tail
Compound 4a8.6071.251.8-fold increase at 10μMModified oxadiazole head
Compound 4h9.2421.871.6-fold increase at 10μMCarboxylic acid bioisostere

Position of Rivoglitazone Hydrochloride in the TZD Structural Continuum

Rivoglitazone hydrochloride occupies a distinct position in the structural continuum of PPARγ agonists, representing a third-generation glitazone with deliberate divergence from classical TZD architecture. Its molecular structure (C20H20ClN3O4S) eliminates the canonical thiazolidinedione ring entirely, substituting it with a 2,4-thiazolidinedione derivative modified to contain a hydroxylamine pharmacophore [3] [6]. This strategic modification aligns with emerging glitazone design principles focusing on heterocyclic bioisosteres to preserve efficacy while mitigating class-associated adverse effects [6] [7].

Comparative analysis of structural components reveals rivoglitazone's unique integration of three domains:

  • Acidic Head Group: The hydroxylamine moiety (-NH-OH) serves as a TZD bioisostere, maintaining critical hydrogen bonding with PPARγ's Ser289 (2.09 Å) and His323 (2.78 Å) but exhibiting altered electronic properties that influence receptor conformational dynamics [6] [7]. This modification reduces the pKa by approximately 0.5 units compared to traditional TZDs, potentially altering membrane permeability and tissue distribution.

  • Aromatic Scaffold: Rivoglitazone incorporates a 6-methoxy-1-methyl-1H-benzimidazole trunk, providing planar rigidity that enhances π-π stacking interactions within the PPARγ LBD hydrophobic pocket. This contrasts with rosiglitazone's aminopyridine linker and pioglitazone's pyridyl N-oxide system [9]. Molecular dynamics simulations demonstrate this scaffold enhances complex stability (RMSD 0.15–0.20 nm) compared to first-generation TZDs [7].

  • Lipophilic Tail: The 4-(phenoxymethyl)phenyl extension creates optimized van der Waals contacts with helix 3 residues (Leu330, Ile326), with the ether linkage providing conformational flexibility absent in earlier rigid analogs [6]. This tail topology demonstrates improved selectivity for PPARγ over PPARα compared to pioglitazone, potentially explaining its differentiated lipid effects [3].

Pharmacophore mapping illustrates rivoglitazone's alignment with the essential PPARγ agonist motif: 1) hydrogen bond acceptor/donor pair (hydroxylamine), 2) aromatic centroid (benzimidazole), and 3) hydrophobic feature (substituted phenyl) [7]. Quantitative structure-activity relationship (QSAR) models indicate its optimized steric and electronic parameters position rivoglitazone outside the classical TZD chemical space while maintaining high predicted PPARγ agonism [7].

Properties

CAS Number

299176-11-7

Product Name

Rivoglitazone hydrochloride

IUPAC Name

5-[[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride

Molecular Formula

C20H20ClN3O4S

Molecular Weight

433.9 g/mol

InChI

InChI=1S/C20H19N3O4S.ClH/c1-23-16-10-14(26-2)7-8-15(16)21-18(23)11-27-13-5-3-12(4-6-13)9-17-19(24)22-20(25)28-17;/h3-8,10,17H,9,11H2,1-2H3,(H,22,24,25);1H

InChI Key

LKKAMJRUPIIUTC-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4.Cl

Solubility

Soluble in DMSO

Synonyms

CI-1037; CI 1037; CI1037; CS-011; CS011; CS011; DE-101; R-119702; Rivo; Rivoglitazone HCl; Rivoglitazone hydrochloride.

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.